molecular formula C10H8N4 B13934890 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile

4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile

Cat. No.: B13934890
M. Wt: 184.20 g/mol
InChI Key: MCAKXCVGYAXYRC-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a benzonitrile moiety attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.

Preparation Methods

The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction of the nitrile group can lead to the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and nitrile group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(5-methyltriazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c1-8-7-12-13-14(8)10-4-2-9(6-11)3-5-10/h2-5,7H,1H3

InChI Key

MCAKXCVGYAXYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C#N

Origin of Product

United States

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